Cas no 204318-14-9 (Edotreotide)

Edotreotide structure
Edotreotide structure
Product Name:Edotreotide
CAS 번호:204318-14-9
MF:C65H92N14O18S2
메가와트:1421.63899326324
MDL:MFCD32666174
CID:872816
PubChem ID:158782
Update Time:2025-04-19

Edotreotide 화학적 및 물리적 성질

이름 및 식별자

    • 2,2'',2''''-[10-(2-{[(2R)-1-{[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-{[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl}-16-(4-hydroxybenzyl)-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-
    • 2,2'',2''''-[10-(2-{[(2R)-1-{[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-{[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl}-16-(4-
    • 2,2'',2''''-[10-(2-{[(2R)-1-{[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-{[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl}-16-(4-hydroxybenzyl)-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,1
    • DOTA-D-PHE-CYS-TYR-D-TRP-LYS-THR-CYS-THR-OL (DISULFIDE BRIDGE: 2-7)
    • 1,4,7,10-<wbr>
    • 2,2',2''-<wbr>
    • (DOTA-D-Phe1,Tyr3)octreotide
    • SDZ-SMT 487
    • SMT 487
    • Edotreotide
    • U194AS08HZ
    • EDOTREOTIDE [MI]
    • AT43615
    • DOTATOC
    • BDBM50165171
    • N-((4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacycoldodec-1-yl)acetyl-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryprophyl-L-lysyl-L-threonyl-N-((1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl)-L cysteinamide cyclic (2-7)-disulfide
    • L-Cysteinamide, N-((4,7,10-tris(carboxymetnyl)-1,4,7,10-tetraazacyclodec-1-yl)acetyl)-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-N-((1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl)-, cyclic(2-7)-disulfide
    • 173606-11-6
    • EX-A4065
    • RZHKDBRREKOZEW-AAXZNHDCSA-N
    • Edotreotide [USAN]
    • EDOTREOTIDE [INN]
    • L-CYSTEINAMIDE, N-((4,7,10-TRIS(CARBOXYMETNYL)-1,4,7,10-TETRAAZACYCLODEC-1-YL)ACETYL)-D-PHENYLALANYL-L-CYSTEINYL-L-TYROSYL-D-TRYPTOPHYL-L-LYSYL-L-THREONYL-N-((1R,2R)-2-HYDROXY-1-(HYDROXYMETHYL)PROPYL)-, CYCLIC(2->7)-DISULFIDE
    • N-((4,7,10-TRIS(CARBOXYMETHYL)-1,4,7,10-TETRAAZACYCOLDODEC-1-YL)ACETYL-D-PHENYLALANYL-L-CYSTEINYL-L-TYROSYL-D-TRYPROPHYL-L-LYSYL-L-THREONYL-N-((1R,2R)-2-HYDROXY-1-(HYDROXYMETHYL)PROPYL)-L-CYSTEINAMIDE CYCLIC (2->7)-DISULFIDE
    • NS00125197
    • HY-106033
    • SCHEMBL19712197
    • DOTA-TOC
    • CS-0024683
    • Edotreotide [USAN:INN]
    • SMT-487
    • SCHEMBL1649285
    • Q908790
    • D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-N6-acetyl-L-lysyl-L-threonyl-N-[(1R, 2R)-2-hydroxy-1-(hydroxymethyl)propyl]-L-Cysteinamide cyclic (2-->7)-disulfide
    • UNII-U194AS08HZ
    • DTXSID701021591
    • N-((4,7,10-Tris(carboxymethyl)-1,4,7,10-tetraazacycoldodec-1-yl)acetyl-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryprophyl-L-lysyl-L-threonyl-N-((1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl)-L-cysteinamide cyclic (2-7)-disulfide
    • 204318-14-9
    • SMT487
    • DA-70511
    • CHEMBL408350
    • N-Acetyl-Lys-Octreotide
    • MDL: MFCD32666174
    • 인치: 1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1
    • InChIKey: RZHKDBRREKOZEW-AAXZNHDCSA-N
    • 미소: S1C[C@@H](C(N[C@@H](CC2C=CC(=CC=2)O)C(N[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](CO)[C@@H](C)O)=O)CS1)=O)[C@@H](C)O)=O)CCCCN)=O)CC1=CNC2C=CC=CC1=2)=O)=O)NC([C@@H](CC1C=CC=CC=1)NC(CN1CCN(CC(=O)O)CCN(CC(=O)O)CCN(CC(=O)O)CC1)=O)=O

계산된 속성

  • 정밀분자량: 1420.62000
  • 동위원소 질량: 1420.61554449g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 17
  • 수소 결합 수용체 수량: 25
  • 중원자 수량: 99
  • 회전 가능한 화학 키 수량: 26
  • 복잡도: 2620
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 10
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -7.2
  • 토폴로지 분자 극성 표면적: 531Ų

실험적 성질

  • 밀도: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
  • 용해도: 가용성(440g/l)(25ºC),
  • PSA: 530.99000
  • LogP: -0.19830
  • 비선광도: 22D -14.75° (c = 0.52 in 95% acetic acid)

Edotreotide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB545136-1 mg
DOTA-(Tyr3)-Octreotide Acetate; .
204318-14-9
1mg
€504.00 2023-04-14
MedChemExpress
HY-106033-5mg
Edotreotide
204318-14-9 98.15%
5mg
¥2300 2024-04-19
MedChemExpress
HY-106033-10mg
Edotreotide
204318-14-9 98.15%
10mg
¥3700 2024-04-19
MedChemExpress
HY-106033-25mg
Edotreotide
204318-14-9 98.15%
25mg
¥7400 2024-04-19
MedChemExpress
HY-106033-50mg
Edotreotide
204318-14-9 98.50%
50mg
¥11500 2023-08-31
TargetMol Chemicals
T20204-1 mg
Edotreotide
204318-14-9 96.95%
1mg
¥ 997 2023-07-11
TargetMol Chemicals
T20204-5 mg
Edotreotide
204318-14-9 96.95%
5mg
¥ 1,995 2023-07-11
TargetMol Chemicals
T20204-10 mg
Edotreotide
204318-14-9 96.95%
10mg
¥ 3,297 2023-07-11
TargetMol Chemicals
T20204-25 mg
Edotreotide
204318-14-9 96.95%
25mg
¥ 6,627 2023-07-11
TargetMol Chemicals
T20204-50 mg
Edotreotide
204318-14-9 96.95%
50mg
¥ 10,317 2023-07-11
추천 공급업체
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Beyond Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Joy Biotech Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Joy Biotech Ltd